Peloruside A

Description

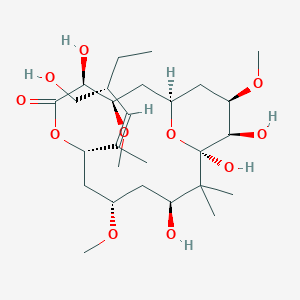

Structure

3D Structure

Properties

Molecular Formula |

C27H48O11 |

|---|---|

Molecular Weight |

548.7 g/mol |

IUPAC Name |

(1R,3R,4S,7S,9S,11S,13R,14R,15R)-4,11,13,14-tetrahydroxy-7-[(Z,4R)-4-(hydroxymethyl)hex-2-en-2-yl]-3,9,15-trimethoxy-12,12-dimethyl-6,17-dioxabicyclo[11.3.1]heptadecan-5-one |

InChI |

InChI=1S/C27H48O11/c1-8-16(14-28)9-15(2)19-10-17(34-5)13-22(29)26(3,4)27(33)24(31)21(36-7)12-18(38-27)11-20(35-6)23(30)25(32)37-19/h9,16-24,28-31,33H,8,10-14H2,1-7H3/b15-9-/t16-,17-,18+,19+,20-,21-,22+,23+,24-,27+/m1/s1 |

InChI Key |

NETARJWZTMGMRM-QOXVJYTGSA-N |

Isomeric SMILES |

CC[C@@H](CO)/C=C(/C)\[C@@H]1C[C@H](C[C@@H](C([C@@]2([C@@H]([C@@H](C[C@@H](O2)C[C@H]([C@@H](C(=O)O1)O)OC)OC)O)O)(C)C)O)OC |

Canonical SMILES |

CCC(CO)C=C(C)C1CC(CC(C(C2(C(C(CC(O2)CC(C(C(=O)O1)O)OC)OC)O)O)(C)C)O)OC |

Synonyms |

peloruside A |

Origin of Product |

United States |

Biosynthetic Investigations of Peloruside a

Elucidation of Peloruside A as a Polyketide

Structural analysis of this compound provided the first clues regarding its biosynthetic origin. The molecule features a 16-membered macrolactone ring and a side chain, characteristic elements often found in polyketide natural products. researchgate.netnih.gov Key structural features, such as the alternating arrangement of oxygenation and methylation patterns along the carbon backbone, are consistent with assembly by a polyketide synthase (PKS) system. nih.gov Specifically, the presence of a skipped 1,3,5-polyol arrangement and methylations at specific carbon positions (C3, C7, C13, and C10) strongly indicated a polyketide assembly process involving the condensation of simple carboxylic acid precursors like acetyl-CoA and malonyl-CoA or methylmalonyl-CoA, followed by specific enzymatic modifications. nih.govwikipedia.org The oxidative introduction of hydroxyl groups at positions adjacent to the C1 carboxylate and C9 ketone further supports a complex biosynthetic pathway involving tailoring enzymes commonly associated with polyketide biosynthesis. nih.gov

Identification of Biosynthetic Gene Clusters

The hypothesis of this compound being a polyketide was significantly strengthened by the identification of a putative biosynthetic gene cluster (BGC) within the metagenome of the marine sponge Mycale hentscheli. nih.govasm.orgnih.gov Metagenomic sequencing of the sponge microbiome allowed researchers to access the genetic material of the diverse microbial community associated with the sponge. nih.govasm.orgethz.ch Analysis of this metagenomic data led to the discovery of a BGC containing genes predicted to encode polyketide synthases and associated tailoring enzymes consistent with the structure of this compound. nih.govnih.gov

The pel gene cluster, as it is sometimes referred to, contains large trans-AT PKS genes, indicating a trans-acyltransferase (AT) type PKS system, which is common in bacterial polyketide biosynthesis. nih.govnih.govresearchgate.net Unlike cis-AT PKSs where the AT domain is integrated into each module, trans-AT PKSs utilize a single, unlinked AT enzyme for the loading of extender units. nih.govresearchgate.net The identified cluster also includes genes for a standalone acyl-CoA ligase, a standalone acyl carrier protein (ACP), a 2-oxoglutarate-Fe(II)-dependent oxygenase, and an O-methyltransferase. nih.gov The linear order and domain content of the PKS modules and the presence of these tailoring enzymes align well with the proposed steps required to assemble and modify the this compound structure. nih.govnih.gov

Despite the identification of the pel BGC, researchers initially faced challenges in definitively linking it to a specific microbial producer organism within the complex sponge microbiome. nih.govasm.orgnih.gov This highlights the complexity of studying biosynthesis in symbiotic systems where multiple microbes coexist.

Microbial Symbionts in Natural Product Bioproduction

Marine sponges are well-established sources of structurally diverse and biologically active natural products. researchgate.netasm.orgethz.ch However, a significant challenge in the field has been determining whether these compounds are produced by the sponge host itself or by its associated microbial symbionts. asm.orgethz.chwgtn.ac.nz Growing evidence, particularly from genomic and metagenomic studies, points to microbial symbionts as the true producers of many sponge-derived natural products, including polyketides. asm.orgethz.chresearchgate.netwgtn.ac.nzresearchgate.net

In the case of Mycale hentscheli, metagenomic studies have revealed a complex microbiome where multiple bacterial symbionts contribute to the sponge's chemical arsenal. nih.govasm.orgethz.chwgtn.ac.nzresearchgate.net While the producers of other polyketides isolated from this sponge, such as pateamine and mycalamide, have been linked to specific bacterial species within the microbiome, the organism responsible for this compound production remained elusive in initial studies. nih.govasm.orgnih.govwgtn.ac.nz The pel BGC was identified within the metagenome, but assigning it to a particular microbial genome bin proved difficult, possibly due to its location on a plasmid or incomplete assembly of the producer genome. nih.govnih.gov This suggests that the this compound producer is a bacterial symbiont of Mycale hentscheli, although its specific taxonomic identity requires further investigation, potentially through techniques like in situ hybridization or single-cell genomics. nih.govethz.ch The discovery of multiple polyketide-producing symbionts in M. hentscheli contrasts with some other sponge systems where a single microbial species is responsible for the majority of secondary metabolite production, highlighting the diverse strategies employed in sponge-microbe symbioses for chemical defense. nih.govasm.orgwgtn.ac.nzresearchgate.net

Biosynthetic Gene Cluster Features (Putative pel BGC)

| Feature | Description |

| PKS Type | trans-AT (Acyltransferase) |

| Core Genes | Large trans-AT PKS genes |

| Associated Tailoring Genes | Standalone acyl-CoA ligase, standalone ACP, 2-oxoglutarate-Fe(II)-dependent oxygenase, O-methyltransferase |

| Location | Identified within the Mycale hentscheli metagenome |

| Producer Organism (Putative) | Bacterial symbiont of M. hentscheli (Specific species not yet definitively assigned) nih.govnih.gov |

Advanced Synthetic Methodologies for Peloruside a

Overview of Total Syntheses of Peloruside A and its Analogues

Since the initial isolation and structural elucidation of this compound, several research groups have successfully completed its total synthesis. nih.govnih.gov These syntheses have been crucial in confirming the absolute stereochemistry of the natural product and providing material for biological studies. academie-sciences.frpitt.edu The reported synthetic strategies often involve the convergent assembly of multiple complex fragments, highlighting the efficiency and power of this approach in constructing complex molecular architectures. acs.orgpurdue.eduscispace.com

Reported Synthetic Routes (e.g., De Brabander, Taylor, Ghosh, Evans)

Several notable total syntheses of this compound have been reported, each employing distinct strategies and key transformations. The De Brabander group reported the first total synthesis of the unnatural enantiomer of this compound in 2003, which was instrumental in establishing the absolute configuration of the natural product. academie-sciences.frnih.govpitt.edunih.gov Their approach involved a late-stage fragment coupling and macrolactonization. academie-sciences.fr

The first total synthesis of the naturally occurring enantiomer of this compound was achieved by the Taylor group. academie-sciences.frnih.govpitt.edu Their convergent route involved coupling two advanced fragments via an aldol (B89426) reaction and creatively addressed steric hindrance in the macrolactonization step using a dihydropyrone intermediate. nih.govscispace.com

The Ghosh group also reported a total synthesis utilizing a convergent strategy where two advanced fragments were coupled through an aldol reaction featuring an innovative reductive enolate formation. acs.orgpurdue.eduscispace.comnih.gov Their approach delayed the construction of the tetrahydropyran (B127337) ring until after macrolactone formation to circumvent cyclization impediments. scispace.com

The Evans group developed a convergent, aldol-based synthesis designed for flexibility in analogue preparation. scispace.comnih.govcore.ac.ukacs.org Their strategy involved the successive application of methyl ketone boron aldol addition reactions to assemble the carbon skeleton. nih.govacs.org

Other reported syntheses and synthetic studies towards this compound and its analogues have also contributed significantly to the field. univ-lemans.frwgtn.ac.nznih.govnih.govresearchgate.netacs.orgthieme-connect.comnih.govthieme-connect.comthieme-connect.com

Enantioselective and Convergent Synthetic Strategies

Enantioselective synthesis is paramount in accessing the biologically active form of this compound, as it possesses ten stereogenic centers. wgtn.ac.nznih.gov Many synthetic efforts have focused on establishing these stereocenters with high fidelity using asymmetric methodologies. For instance, asymmetric allylation, asymmetric dihydroxylation, and asymmetric transfer hydrogenation have been employed in various routes. acs.orgresearchgate.netnih.govrsc.orgrsc.org

Key Carbon-Carbon Bond Forming Reactions in this compound Synthesis

The construction of the carbon skeleton of this compound relies heavily on efficient and stereocontrolled carbon-carbon bond forming reactions. Several key methodologies have been repeatedly employed in different synthetic routes.

Aldol Methodologies: Variations and Stereocontrol

Aldol reactions are central to many this compound syntheses, particularly for coupling fragments and establishing crucial stereocenters. nih.govacs.orgpurdue.edunih.govacs.orgresearchgate.net Variations of aldol methodologies have been explored to achieve the desired stereochemical outcomes.

Fragment Coupling: Aldol reactions have been used to unite major fragments, such as the coupling of C1-C10 and C11-C24 segments acs.orgpurdue.edunih.gov or C1-C13 and C14-C19 units. academie-sciences.fr The Taylor-Jin synthesis employed an aldol reaction between two advanced fragments. nih.govscispace.com The Ghosh synthesis featured a novel reductive aldol protocol for fragment assembly. acs.orgpurdue.edunih.gov Evans' synthesis utilized successive methyl ketone boron aldol additions. nih.govacs.org

Stereocontrol: Achieving high diastereoselectivity in aldol reactions is critical due to the numerous stereocenters in this compound. academie-sciences.frnih.govpurdue.edunih.govacs.orgresearchgate.net Strategies employed include the use of chiral auxiliaries (e.g., Evans aldol reaction) researchgate.netnih.gov, chelation control with Lewis acids (e.g., Mukaiyama aldol reaction with TiCl4) nih.gov, and substrate control based on existing stereocenters. nih.govacs.orgresearchgate.net The Mukaiyama aldol reaction has been used to establish the 1,3-anti relationship between C11 and C13. nih.gov Vinylogous Mukaiyama aldol reactions have also been explored for constructing specific fragments with excellent stereocontrol. rsc.orgrsc.orgresearchgate.netnih.gov

Ring-Closing Metathesis (RCM) and Relay RCM

Ring-closing metathesis (RCM) has been a valuable tool for forming the macrocyclic core or incorporating specific functionalities within fragments of this compound. univ-lemans.frwgtn.ac.nzresearchgate.netthieme-connect.comthieme-connect.comnih.govacs.orgnih.gov RCM involves the intramolecular cyclization of a diene precursor catalyzed by transition metal complexes, typically ruthenium-based Grubbs catalysts. thieme-connect.comnih.govamanote.com

RCM has been utilized for the late-stage formation of the unsaturated macrocycle. univ-lemans.frresearchgate.net In some syntheses, RCM was employed to elaborate fragments, such as the synthesis of the C12-C19 fragment, where a diastereomer-discriminating RCM reaction was reported. acs.org

Relay ring-closing metathesis (RRCM) is a variation where the catalyst is introduced to a substrate containing more than two olefins, and the initial metathesis event generates a new olefin that then participates in a subsequent intramolecular cyclization. nih.govthieme-connect.comthieme-connect.comnih.gov RRCM has been successfully applied in the synthesis of this compound to construct the macrocycle, demonstrating enhanced efficiency compared to conventional RCM in certain cases. thieme-connect.comthieme-connect.com

Macrolactonization Approaches (e.g., Yamaguchi)

The formation of the 16-membered macrolactone ring is a critical step in the total synthesis of this compound. academie-sciences.frnih.govacs.orgnih.govpurdue.edunih.govacs.orgthieme-connect.comnih.govthieme-connect.com Various macrolactonization strategies have been employed, with the Yamaguchi macrolactonization being a prominent method. nih.govacs.orgnih.govpurdue.edunih.govacs.orgthieme-connect.comnih.govthieme-connect.comresearchgate.net

The Yamaguchi macrolactonization, which typically involves activating a carboxylic acid with 2,4,6-trichlorobenzoyl chloride followed by treatment with 4-dimethylaminopyridine (B28879) (DMAP), is known for its effectiveness in forming medium to large rings under relatively mild conditions. acs.orgthieme-connect.comthieme-connect.com This method has been successfully applied in multiple syntheses of this compound to close the macrocycle from a seco-acid precursor. nih.govacs.orgnih.govpurdue.edunih.govacs.orgthieme-connect.com

Other macrolactonization methods, such as the Mitsunobu macrolactonization, have also been reported in the context of this compound synthesis or its analogues. Challenges in macrolactonization can include steric hindrance, which has been addressed through strategic protecting group choices or by delaying the formation of certain structural features until after cyclization. scispace.com

Here is a summary of some key synthetic approaches and reactions:

| Synthetic Group | Key Fragment Coupling / Macrolactonization | Notable Aldol Use | Notable RCM Use | Macrolactonization Method |

| De Brabander | Late-stage fragment coupling | Aldol reaction for fragment coupling academie-sciences.fr | Not explicitly detailed | Mitsunobu , Late-stage academie-sciences.fr |

| Taylor | Aldol coupling of advanced fragments nih.govscispace.com | Aldol reaction for fragment coupling nih.govscispace.com | Used for fragment synthesis acs.org | Yamaguchi nih.gov |

| Ghosh | Aldol coupling of advanced fragments acs.orgpurdue.eduscispace.comnih.gov | Novel reductive aldol protocol acs.orgpurdue.edunih.gov | Not explicitly detailed | Yamaguchi acs.orgpurdue.edunih.gov |

| Evans | Successive aldol additions nih.govacs.org | Methyl ketone boron aldol additions nih.govacs.org | Not explicitly detailed | Not explicitly detailed |

| Hoye | Aldol coupling of fragments nih.gov | Aldol coupling nih.gov | Relay RCM nih.govthieme-connect.comthieme-connect.comnih.gov | Yamaguchi thieme-connect.comthieme-connect.com |

Table 1: Summary of Selected Synthetic Approaches to this compound

Alkyne Linchpin Strategies

Alkyne linchpin strategies have been employed in the convergent synthesis of this compound. nih.govacs.orglookchem.comnih.gov This approach leverages the versatility of the alkyne functional group for assembling the carbon framework. nih.govacs.orglookchem.com Alkynes can participate in various catalytic transformations and their acidic C-H bonds can be utilized in carbon-carbon bond-forming reactions. acs.orglookchem.com Specifically, an alkyne can serve as a linchpin to connect key fragments of the molecule. nih.govacs.orglookchem.com The reactivity of the alkyne triple bond can also be exploited to construct the highly oxygenated pyran ring system present in this compound. nih.govacs.org This strategy has been demonstrated as an efficient method for assembling both the carbon framework and the oxidized pyran ring. nih.govacs.org The utilization of the alkyne for metal-catalyzed intramolecular hydration and subsequent oxidation to an alpha-hydroxy ketone further highlights its utility in total synthesis. nih.govacs.org

Asymmetric Allylation and Desymmetrization

Asymmetric allylation and desymmetrization reactions are crucial for establishing the correct stereochemistry in the synthesis of this compound. Asymmetric allylation, often employing reagents like (-)-Ipc2B(allyl)borane, has been used to introduce desired stereocenters with high enantioselectivity. nih.govlookchem.comnih.gov For instance, Brown asymmetric allylation methodology has been applied to establish the C5 stereochemistry in certain fragments. nih.gov

Desymmetrization reactions of prochiral precursors, such as 1,3-diols, are also key transformations in accessing the required chiral building blocks. nih.govlookchem.com An asymmetric desymmetrization reaction of a 1,3-diol has been reported as a highlight in some synthetic routes. nih.govlookchem.com This approach allows for the creation of chirality from a symmetric starting material. The functionality introduced through these methods, such as in aldehydes, can then be further elaborated using techniques like asymmetric allylation and O-methylation to advance the desymmetrization strategy for bidirectional synthesis. nih.gov

Fragment Syntheses and Assembly Strategies for this compound

The total synthesis of this compound often relies on the preparation of key fragments and their subsequent assembly. Several research groups have reported the asymmetric synthesis of building blocks corresponding to different segments of this compound, such as the C12-C19, C7-C11, and C1-C6 segments. acs.orgnih.gov

Different methodologies have been developed for the assembly of these fragments, reflecting the various strategies employed in total synthesis. vuw.ac.nz One common approach involves aldol coupling studies directed toward the assembly of the complete carbon skeleton. acs.orgnih.gov Boron-mediated aldol reactions have been investigated for coupling key subunits. researchgate.netacs.orgvuw.ac.nz

Fragment coupling can also be achieved through simple esterification. nih.gov Late-stage reactions, such as ring-closing metathesis (RCM), are frequently employed to form the macrocyclic ring system of this compound. researchgate.netnih.gov Other assembly strategies have involved aldol-type couplings with central building blocks, such as TES-diazoacetone, followed by RCM. univ-lemans.fr The convergent elaboration of stable unsaturated macrocyclic platforms has been achieved through multi-fragment strategies. univ-lemans.fr

Fragment synthesis often involves a sequence of stereoselective transformations. For example, the synthesis of a C1-C11 fragment can begin with an enantioenriched alcohol obtained via asymmetric allylation. researchgate.net Oxidative cleavage can then provide an aldehyde for further elaboration. researchgate.netnih.gov The synthesis of other fragments, like the C10-C20 fragment, may utilize phosphonate (B1237965) methodology to prepare specific unsaturated esters and feature asymmetric allylation to set the stereochemistry of hydroxyl substituents. nih.gov

Synthesis of this compound Isomers and Analogs

The synthesis of isomers and analogs of this compound is important for understanding structure-activity relationships and developing potential new therapeutic agents. researchgate.netcsic.es Modifications to the this compound structure can lead to compounds with altered biological activity and stability. nih.govcsic.es

Synthetic efforts have focused on creating analogs with modifications to the macrocyclic core and the side chain. researchgate.netnih.govethz.ch For instance, the inclusion of a Δ12,13-olefin in the macrocycle has been explored, leading to analogs where the equilibrium between the open keto-alcohol and closed pyran isomers is different from that of natural this compound. nih.gov These modifications can impact the conformational preferences and chemical stability of the analogs. nih.gov

Studies have shown that modifications on the tetrahydropyran ring of this compound can be tolerated, and simplified syntheses can still yield compounds that retain tubulin binding and cellular effects, although often requiring higher concentrations for similar cytotoxicity compared to the parental compound. csic.es Analogs lacking the entire tetrahydropyran moiety have also been described. ethz.ch

Molecular Mechanism of Action of Peloruside a on Microtubules

Peloruside A as a Microtubule-Stabilizing Agent

This compound functions as a microtubule-stabilizing agent (MSA), promoting the polymerization of tubulin and stabilizing the resulting microtubule structures. nih.govmdpi.comuq.edu.auaacrjournals.orgnih.govoncoscience.us This stabilization disrupts the normal dynamic instability of microtubules, which is crucial for cellular processes like mitosis. uq.edu.auresearchgate.net By binding to tubulin, this compound shifts the equilibrium towards the assembled, polymerized state, even under conditions that would normally prevent assembly. mdpi.comaacrjournals.orgcsic.es This leads to the formation of excessively stable microtubules and can induce microtubule bundling. mdpi.comnih.gov

Unlike many other MSAs, such as paclitaxel (B517696) and epothilones, which bind to the well-characterized taxoid site on β-tubulin, this compound interacts with a distinct binding site. nih.govmdpi.comaacrjournals.orgacs.orgresearchgate.netnih.govnih.govresearchgate.netrsc.orgnih.govaacrjournals.orgaacrjournals.orgtandfonline.com This difference in binding site is significant, as it allows this compound to retain activity in cell lines that have developed resistance to taxanes through mutations at the taxoid site or overexpression of efflux pumps like P-glycoprotein. aacrjournals.orgcsic.esresearchgate.netnih.govresearchgate.netnih.govaacrjournals.orgaacrjournals.org

Studies have shown that this compound binds to preformed microtubules with a 1:1 stoichiometry relative to tubulin dimers, similar to agents targeting the taxoid site. csic.es The binding affinity of this compound is in the low-μM range. csic.es While its binding affinity might be comparable to some low-affinity stabilizing agents, this compound demonstrates higher activity in inducing microtubule assembly and cytotoxicity, suggesting its binding site is particularly effective for microtubule stabilization. csic.es

This compound's stabilization of microtubules primarily involves interactions at the interdimer interface, similar to taxoid-site ligands. nih.gov However, it also includes contributions from the α/β-tubulin intradimer interface and protofilament contacts, which can manifest as destabilizations in certain regions. nih.gov This suggests a unique allosteric mechanism of stabilization compared to taxoid-site drugs. nih.gov

Tubulin Binding Site Elucidation

Extensive research has been conducted to precisely map the binding site of this compound on tubulin, revealing it to be distinct from the conventional taxoid site.

Non-Taxoid Binding Site on β-Tubulin

This compound binds to a unique site on β-tubulin that is separate from the taxoid binding site. mdpi.comaacrjournals.orgcsic.esacs.orgresearchgate.netnih.govnih.govresearchgate.netnih.govaacrjournals.orgaacrjournals.orgtandfonline.comtandfonline.comnih.gov This non-taxoid site is located on the external surface of β-tubulin, in contrast to the internal location of the taxoid site within the microtubule lumen. acs.orgnih.govrsc.orgnih.govaacrjournals.orgtandfonline.com

Early studies using techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) and molecular docking predicted this external binding site on β-tubulin. nih.govacs.orgnih.govaacrjournals.orgtandfonline.comtandfonline.com Subsequent X-ray crystallography studies confirmed that this compound binds to a pocket on β-tubulin, consistent with the site proposed by earlier work. acs.org

The location of the this compound binding site on the outer surface of the microtubule distinguishes it from the taxoid site and contributes to its activity against taxane-resistant cells. aacrjournals.orgacs.orgresearchgate.netnih.govnih.govresearchgate.netnih.govaacrjournals.orgaacrjournals.orgtandfonline.com

Overlapping or Common Binding Site with Laulimalide (B1674552)

This compound shares a common or overlapping binding site with another macrolide microtubule-stabilizing agent, laulimalide. uq.edu.auaacrjournals.orgresearchgate.netacs.orgresearchgate.netnih.govnih.govresearchgate.netaacrjournals.orgaacrjournals.orgaacrjournals.org Competition binding assays have demonstrated that this compound and laulimalide can displace each other, indicating they bind to the same or closely situated regions on tubulin. nih.govaacrjournals.orgresearchgate.netnih.govaacrjournals.org

Despite structural differences between this compound and laulimalide, they converge on this shared binding pocket, which is distinct from the taxoid site. acs.orgresearchgate.netresearchgate.net This shared site is located between two adjacent β-tubulin units, often referred to as the "ext site" (external site). acs.orgresearchgate.net Resistance to this compound often confers cross-resistance to laulimalide, further supporting their shared binding site. nih.govaacrjournals.orgtandfonline.com

Specific Residues and Protein Regions Involved in this compound Binding

Studies utilizing techniques such as hydrogen-deuterium exchange mapping, molecular docking, and site-directed mutagenesis have identified specific amino acid residues and protein regions on β-tubulin that are crucial for this compound binding. nih.govacs.orgnih.govaacrjournals.orgtandfonline.comtandfonline.comnih.govtandfonline.com

Mutations in certain β-tubulin residues have been shown to confer resistance to this compound, highlighting their importance in the binding interaction. These residues are localized to peptides identified by HDX mapping and are centered around a cleft where the drug's side chain appears to dock. nih.govaacrjournals.orgtandfonline.com Examples of residues implicated in this compound binding include R306, Y340, N337, and A296 in human β-tubulin. nih.govaacrjournals.orgtandfonline.com Other studies suggest involvement of residues such as Q291, D295, V333, and N337. nih.gov Molecular dynamics simulations have also indicated a preference for association with residues like β294–301. nih.gov

The binding site is described as being confined within a cavity surrounded by a loop of protein centered on Y340. nih.govtandfonline.com It is formed by hydrophobic and polar residues from specific helices and loops of β-tubulin, including H9, H10, and the H10-S9 loop. researchgate.net

Conformational Changes Induced by this compound Binding

The binding of this compound to β-tubulin induces conformational changes in the tubulin structure, which are thought to contribute to microtubule stabilization. acs.org Molecular dynamics studies suggest that this compound can cause changes in regions like the M-loop of β-tubulin. acs.org These conformational changes, particularly those linking adjacent β-tubulin units, are believed to play a role in stabilizing the microtubule lattice and counteracting protofilament curvature. mdpi.comacs.org While the exact nature of all induced conformational changes is still an area of research, it is understood that these alterations are key to the mechanism by which this compound enhances microtubule stability.

Effects on Tubulin Polymerization and Microtubule Dynamics

This compound directly promotes tubulin polymerization, leading to the assembly of microtubules. mdpi.comuq.edu.auaacrjournals.orgcsic.esaacrjournals.org This effect can occur even in the absence of microtubule-associated proteins (MAPs), which typically facilitate tubulin assembly. mdpi.comaacrjournals.orgaacrjournals.org this compound binds to tubulin dimers and stabilizes the polymerized form of tubulin. mdpi.comcsic.es

The stabilization induced by this compound results in a decrease in microtubule dynamic instability. mdpi.comoncoscience.us This involves a reduction in the rates of microtubule growth and shortening, as well as an increase in the duration of pause states. oncoscience.us By suppressing microtubule dynamics, this compound interferes with essential cellular processes that rely on the regulated assembly and disassembly of microtubules, such as the formation of the mitotic spindle during cell division. uq.edu.aunih.govoncoscience.usresearchgate.net

Quantitative analysis has shown that this compound can inhibit microtubule dynamics at concentrations significantly lower than those required to inhibit cell division, suggesting a potential for selectively targeting processes like cell migration. nih.govoncoscience.us

Induction of Tubulin Polymerization

This compound directly induces tubulin polymerization. aacrjournals.orgresearchgate.net Studies using purified tubulin have shown that this compound can cause tubulin assembly even in the absence of microtubule-associated proteins (MAPs). aacrjournals.orguq.edu.aumdpi.com While it is a less potent inducer of tubulin polymerization in a MAP-free system compared to paclitaxel (critical concentration for tubulin polymerization is higher for this compound), it is still capable of promoting assembly. mdpi.com The critical concentration (), the minimum tubulin concentration required for polymerization, is a useful parameter for comparing the in vitro activity of microtubule-stabilizing agents.

| Microtubule-Stabilizing Agent | MAPs Presence | GTP Presence | (µM) | Citation |

| This compound | Absent | Present | 11 | mdpi.com |

| Paclitaxel | Absent | Present | 4 | mdpi.com |

| Paclitaxel | Present | Present | 0.2 | mdpi.com |

| Paclitaxel | Present | Absent | 2 | mdpi.com |

| Paclitaxel | Absent | Present | 4 | mdpi.com |

| Paclitaxel | Absent | Absent | 22 | mdpi.com |

| GDP-tubulin | Absent | Present | >200 | mdpi.com |

Note: values can vary depending on experimental conditions, including the presence of MAPs and GTP.

Inhibition of Microtubule Dynamics

A key aspect of this compound's mechanism is its ability to inhibit microtubule dynamics. nih.govnih.gov This involves suppressing the normal processes of microtubule growth and shortening, which are essential for various cellular functions, particularly cell division. nih.gov Quantitative analysis using live-cell microscopy in human breast adenocarcinoma cells (MCF7) expressing GFP-α-tubulin demonstrated that this compound suppresses microtubule dynamics in a concentration-dependent manner. nih.gov

At concentrations near the IC₅₀ for cell proliferation and G₂/M block, this compound significantly inhibits dynamicity. nih.gov For instance, at 25 nM, this compound reduced dynamicity by 45% in MCF7 cells. nih.gov This concentration also led to a reduction in average growth rate and growth length, while increasing the total time microtubules spent in a paused state. nih.gov

| This compound Concentration (nM) | Effect on Dynamicity (%) | Effect on Average Growth Rate (%) | Effect on Average Growth Length (%) | Effect on Total Pause Time (%) | Citation |

| 3.8 (IC₅₀ proliferation) | -23 | Not specified | Not specified | Not specified | nih.gov |

| 25 (IC₅₀ G₂/M block) | -45 | -24 | -41 | +53 | nih.gov |

| 0.25 | -60 | Not specified | Not specified | +68 | nih.gov |

Note: Data on growth rate, growth length, and pause time at 3.8 nM were not specified in the source. Data at 0.25 nM were reported in human endothelial cells (HUVEC) and showed a decrease in dynamicity and increase in pause duration. nih.gov

Impact on Microtubule Protofilament Number and Lattice Structure

This compound influences the structural organization of the microtubule lattice. Microtubules are typically composed of 13 protofilaments arranged in a tubular structure. nih.govcsic.es Cryo-electron microscopy (cryo-EM) studies have provided insights into how this compound affects this structure. csic.esnih.govresearchgate.net

This compound binds to a site on β-tubulin that is distinct from the taxoid site and is located near the lateral interface between protofilaments on the exterior of the microtubule. nih.govcsic.esnih.gov Its binding primarily affects lateral contacts between protofilaments, particularly at the "seam" where protofilaments with heterologous α-β interactions meet. csic.esnih.govresearchgate.net this compound appears to regularize the microtubule lattice by enforcing a conformation at the seam that is more similar to that of homologous contacts. nih.govresearchgate.net This contrasts with the effects of taxane-site binders like Taxol, which can induce microtubule heterogeneity. csic.esnih.govresearchgate.net In microtubules bound by both Taxol and this compound, the effects of this compound on the lattice structure appear to override the heterogeneity induced by Taxol. csic.esnih.gov

Cellular Responses to Microtubule Modulation by this compound

The modulation of microtubule dynamics and structure by this compound leads to several significant cellular responses, particularly affecting cell cycle progression and viability.

Cellular Responses to Microtubule Modulation by this compound

Cell Cycle Arrest in G2/M Phase

A well-documented cellular response to this compound is cell cycle arrest, primarily in the G₂/M phase. researchgate.netebi.ac.ukuq.edu.auphcog.comwgtn.ac.nzscispace.comwgtn.ac.nzresearchgate.netmdpi.com This arrest is a consequence of the drug's interference with mitotic spindle assembly and function, which are dependent on proper microtubule dynamics. researchgate.netnih.gov By stabilizing microtubules and inhibiting their dynamic instability, this compound prevents the formation of a functional mitotic spindle, thus blocking cells from progressing through mitosis. researchgate.netuq.edu.aunih.gov

Studies in various cultured cell lines, including human lung cancer cells (H441), human ovarian carcinoma cells (1A9), and human breast adenocarcinoma cells (MCF7), have shown this compound-induced G₂/M arrest at nanomolar concentrations. researchgate.netmdpi.comnih.govscispace.com The concentration required to induce G₂/M block can vary depending on the cell line. nih.gov

Induction of Apoptosis in Cultured Cells

This compound is known to induce apoptosis (programmed cell death) in cultured cells. researchgate.netaacrjournals.orgingentaconnect.comuq.edu.aumdpi.comresearchgate.net This apoptotic effect is often observed following prolonged mitotic arrest induced by microtubule-targeting agents. researchgate.net By blocking cells in the G₂/M phase, this compound triggers cellular pathways that lead to apoptosis. researchgate.netingentaconnect.com

Studies in murine (32D) and human (HL-60) myeloid cell lines have shown that this compound induces apoptosis in a dose-dependent manner. ingentaconnect.comuq.edu.au Evidence of apoptosis includes DNA laddering and changes in annexin-V and propidium (B1200493) iodide staining. ingentaconnect.com A proteomics study in human HL-60 promyelocytic leukemic cells treated with this compound revealed changes in proteins involved in apoptosis and stress pathways, consistent with its mechanism of action. mdpi.com

Alterations in Cellular Morphology and Spindle Function

This compound treatment leads to observable alterations in cellular morphology and disrupts mitotic spindle function. uq.edu.aunih.govnih.govwgtn.ac.nz In interphase cells, high concentrations of this compound can induce microtubule bundling. nih.govmdpi.com

During mitosis, this compound interferes with spindle assembly, resulting in defective spindles. researchgate.netnih.gov This can manifest as the formation of multipolar or distorted spindles, which prevents proper chromosome segregation. nih.gov The failure of chromosomes to segregate correctly leads to mitotic catastrophe and can result in the appearance of multinucleated cells in subsequent cell cycles. nih.gov These effects on spindle function are consistent with the observed G₂/M cell cycle arrest. researchgate.netuq.edu.aunih.gov

| Cellular Effect | Observation | Citation |

| Microtubule Bundling (Interphase) | Observed at cytotoxic concentrations. | nih.govmdpi.com |

| Spindle Defects (Mitosis) | Multipolar and distorted spindles observed. | researchgate.netnih.gov |

| Chromosome Missegregation (Mitosis) | Occurs due to defective spindles. | nih.gov |

| Multinucleated Cells | Appears in subsequent cell cycles due to failed cell division. | nih.gov |

| Altered Cellular Morphology | Vacuolization and appearance of multi-lobed nuclei observed in some cell lines. | ebi.ac.ukingentaconnect.com |

Preclinical Biological Activity and Research Applications of Peloruside a

Antiproliferative Studies in Cell Line Models

Peloruside A demonstrates potent antiproliferative activity across a range of cultured cancer cell lines, typically in the low nanomolar concentration range. aacrjournals.orgresearchgate.net

Efficacy Across Diverse Cancer Cell Lines

Studies have shown that this compound is effective in inhibiting the proliferation of various cancer cell types. aacrjournals.orgresearchgate.net For instance, it has been shown to inhibit the growth of MDA-MB-231/Luc breast cancer cells and PC-3 prostate cancer cells at concentrations of 1 to 10 nmol/L, with nearly complete inhibition observed at 10 nmol/L after a 7-day exposure. aacrjournals.org this compound is known to be effective against a wide variety of cancer cell types. researchgate.net

Here is a table summarizing representative data on the antiproliferative efficacy of this compound in diverse cancer cell lines:

| Cell Line | Cancer Type | IC₅₀ (nmol/L) | Reference |

| H460 | Non-Small Cell Lung Cancer | Low nanomolar | aacrjournals.org |

| A549 | Lung Cancer | Low nanomolar | aacrjournals.org |

| MDA-MB-231/Luc | Breast Cancer | 1-10 | aacrjournals.org |

| PC-3 | Prostate Cancer | 1-10 | aacrjournals.org |

| 1A9 | Ovarian Carcinoma | ~6 | tandfonline.com |

| HL-60 | Myeloid Leukemia | Low nanomolar | acs.orgnih.gov |

| A2780 | Ovarian Carcinoma | Low nanomolar | tandfonline.com |

Note: IC₅₀ values can vary depending on the specific study, cell line subclone, and assay conditions.

Activity Against Multidrug-Resistant and Paclitaxel-Resistant Cell Lines

A significant property of this compound is its retained activity in cancer cell lines that have developed resistance to other microtubule-targeting agents, particularly paclitaxel (B517696). aacrjournals.orgnih.govaacrjournals.orgnih.govresearchgate.net This is attributed to its distinct binding site on tubulin and its less efficient transport by the P-glycoprotein (P-gp) efflux pump, which is a common mechanism of multidrug resistance. nih.govaacrjournals.orgresearchgate.netcsic.es

This compound remains cytotoxic at low concentrations in cells that overexpress the P-gp efflux pump and are resistant to paclitaxel. aacrjournals.orgresearchgate.net Studies have shown that while paclitaxel resistance ratios in P-gp overexpressing cells can be very high (e.g., 312-fold in CHᴿC5 cells), the resistance ratios for this compound are considerably lower (e.g., 26-fold in CHᴿC5 cells and 21-fold in A2780AD human ovarian cancer cells), indicating that this compound is not as readily transported by P-gp as paclitaxel. aacrjournals.orgresearchgate.net

Furthermore, this compound retains activity in cell lines with mutations in the β-tubulin gene that affect the taxoid binding site, as it binds to a different site. nih.govaacrjournals.orgnih.govtandfonline.com Cell lines resistant to this compound due to mutations in its binding site show cross-resistance to laulimalide (B1674552) (another macrolide that shares a binding site with this compound) but remain sensitive to paclitaxel. nih.govtandfonline.com

Here is a table illustrating the activity of this compound in multidrug-resistant and paclitaxel-resistant cell lines:

| Cell Line | Resistance Mechanism | This compound Resistance Ratio | Paclitaxel Resistance Ratio | Reference |

| CHᴿC5 (CHO cells) | P-glycoprotein overexpression | 26-fold | 312-fold | aacrjournals.org |

| A2780AD | P-glycoprotein overexpression | 21-fold | High | aacrjournals.orgresearchgate.net |

| Pel A1 (A2780 subclone) | β-tubulin mutation (R306H, Y340S, N337D, A296S combinations) | >10-fold | No significant resistance | nih.govtandfonline.com |

| Pel B2 (A2780 subclone) | β-tubulin mutation (R306H, Y340S, N337D, A296S combinations) | >10-fold | No significant resistance | nih.govtandfonline.com |

Note: Resistance ratio is typically calculated as the IC₅₀ in the resistant cell line divided by the IC₅₀ in the parental sensitive cell line.

Synergistic Effects with Other Microtubule-Targeting Agents

Studies have explored the potential for synergistic interactions between this compound and other microtubule-targeting agents, particularly those that bind to different sites on tubulin. aacrjournals.orgnih.govacs.orgacs.orgnih.govnih.gov Due to its unique binding site, this compound has shown synergistic effects with taxoid site drugs such as paclitaxel and epothilone (B1246373) A in cell proliferation assays. nih.govacs.orgacs.orgnih.gov

Research using human ovarian carcinoma cells (1A9) and myeloid leukemic cells (HL-60) treated with combinations of this compound and taxoid site drugs demonstrated statistically significant synergy in inhibiting cell proliferation. acs.orgnih.gov The combination index (CI) is used to quantify drug interactions, where a CI value of less than 1.0 indicates synergy. nih.govnih.gov While specific CI values for combinations were not consistently provided across all search results, the finding of statistically significant synergy in cell proliferation assays supports the potential for combination therapies involving this compound and agents binding to the taxoid site. acs.orgnih.gov

It has been noted that combining two microtubule-targeting agents with different binding sites does not guarantee a synergistic interaction, suggesting that additional factors are involved. nih.gov However, the observed synergy between this compound and taxoid site drugs highlights a potential therapeutic advantage. nih.govacs.orgacs.orgnih.gov

In Vivo Efficacy in Preclinical Animal Models

Preclinical studies using animal models, particularly athymic nude mice bearing human tumor xenografts, have demonstrated the in vivo efficacy of this compound in inhibiting tumor growth. aacrjournals.orgaacrjournals.orgnih.govresearchforlife.org.nzamanote.comresearchgate.net

Inhibition of Tumor Xenograft Growth (e.g., Lung and Breast Cancer)

This compound has shown impressive dose-dependent single-agent antitumor activity in xenograft models. aacrjournals.orgaltogenlabs.com In studies using athymic nu/nu mice, this compound prevented the growth of human lung and breast tumor xenografts. aacrjournals.orgaacrjournals.orgnih.gov

In a study examining H460 non-small cell lung cancer xenografts, this compound at doses of 5 and 10 mg/kg (administered daily for 5 days) resulted in tumor growth inhibition (%TGI) of 84% and 95%, respectively. aacrjournals.orgaacrjournals.orgnih.gov These results were superior to standard treatments with paclitaxel (8 mg/kg, %TGI of 50%) and docetaxel (B913) (6.3 mg/kg, %TGI of 18%) in the same model. aacrjournals.orgaacrjournals.orgnih.gov

Another xenograft study using A549 lung cancer cells and varied dosing schedules also showed that this compound activity was superior compared to taxanes, with inhibitions ranging from 51% to 74%. aacrjournals.orgaacrjournals.orgnih.gov

In a P-glycoprotein-overexpressing NCI/ADR-RES breast tumor model, this compound was effective in preventing tumor growth. aacrjournals.orgaacrjournals.orgnih.gov This is particularly significant as this model represents a type of tumor resistant to paclitaxel due to P-gp overexpression. aacrjournals.orgaacrjournals.orgnih.gov

Here is a table summarizing representative in vivo efficacy data of this compound in tumor xenograft models:

| Xenograft Model | Cancer Type | This compound Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%TGI) | Comparator Drug (%TGI) | Reference |

| H460 (in athymic nu/nu mice) | Non-Small Cell Lung Cancer | 5 | QD × 5 | 84 | Paclitaxel (50), Docetaxel (18) | aacrjournals.orgaacrjournals.orgnih.gov |

| H460 (in athymic nu/nu mice) | Non-Small Cell Lung Cancer | 10 | QD × 5 | 95 | Paclitaxel (50), Docetaxel (18) | aacrjournals.orgaacrjournals.orgnih.gov |

| A549 (in athymic nu/nu mice) | Lung Cancer | Varied (5-15) | Varied | 51-74 | Taxanes (44-50) | aacrjournals.orgaacrjournals.orgnih.gov |

| NCI/ADR-RES (in athymic nu/nu mice) | P-gp Overexpressing Breast Tumor | Not specified in snippet | Not specified in snippet | Effective inhibition | Superior to doxorubicin (B1662922) and paclitaxel | aacrjournals.orgaacrjournals.orgnih.gov |

Note: Specific doses and schedules for the NCI/ADR-RES model were not detailed in the provided snippets, but the source indicates effective inhibition.

Investigations into Anti-Angiogenic Properties

Beyond its direct antiproliferative effects on cancer cells, this compound has also been investigated for potential anti-angiogenic properties. Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis.

Research has shown that this compound is a potent inhibitor of endothelial cell migration and capillary tube formation, key processes in angiogenesis. nih.govnih.govresearchgate.net In human endothelial cells (HUVEC), this compound inhibited microtubule dynamics and cell migration at concentrations significantly lower than those required to inhibit cell division. nih.govnih.gov Specifically, it inhibited endothelial cell migration at 1/200th of its cytotoxic concentration, suggesting a potentially large margin of safety for targeting angiogenesis. nih.govnih.gov By comparison, paclitaxel suppressed cell migration at 1/13th of its cytotoxic concentration. nih.govnih.gov The low concentration of this compound that inhibited cell migration also similarly inhibited capillary tube formation, which is a predictor of anti-angiogenic activity. nih.gov These findings suggest that this compound may be a useful agent for anti-angiogenesis therapy. nih.govnih.govresearchgate.net

Inhibition of Endothelial Cell Migration and Dynamics

Research has demonstrated that this compound is a highly effective inhibitor of human endothelial cell migration. nih.govoncoscience.usnih.gov Studies using human umbilical vein endothelial cells (HUVEC) in wound healing assays showed that this compound potently suppressed cell migration. oncoscience.usnih.gov Quantitative analysis indicated that this compound inhibits microtubule dynamics and endothelial cell migration at concentrations significantly lower than those required to inhibit cell division. nih.govoncoscience.usnih.gov Specifically, it was found to be effective at 1/200th of the concentration needed for cytotoxic effects (inhibition of cell division). nih.govoncoscience.usnih.gov This suggests a potentially wide margin of safety for targeting angiogenesis, a process heavily reliant on endothelial cell migration. nih.govoncoscience.usnih.gov

In comparison to paclitaxel, another microtubule-stabilizing drug, this compound demonstrated greater potency in inhibiting endothelial cell migration. oncoscience.usnih.gov The IC₅₀ values for inhibition of cell migration in HUVEC were reported as 0.1 nM for this compound and 0.65 nM for paclitaxel. oncoscience.us

Beyond migration, this compound also inhibits the ability of endothelial cells to form capillary-like tubes in three-dimensional matrices, a key aspect of angiogenesis. nih.govnih.govwgtn.ac.nz In one study, treatment with 0.2 nM of this compound decreased the total tube length formed by HUVEC on Matrigel by 80%, whereas the same concentration of paclitaxel resulted in only a 20% decrease. researchgate.net The IC₅₀ for inhibiting capillary tube formation was reported as 4.5 nM, while the IC₅₀ for wound recovery (migration) was 6.3 nM after 18 hours. nih.gov This inhibition of endothelial cell function occurs at concentrations that are relatively non-cytotoxic over the observed time frames, further supporting its potential as an anti-angiogenic agent. nih.gov

The effects of this compound on microtubule dynamics in endothelial cells at anti-migratory concentrations have been investigated. nih.gov In the absence of this compound, endothelial cells exhibit typical microtubule behavior with periods of growth, shortening, and pause. nih.govoncoscience.us Treatment with this compound at concentrations as low as 0.25 nM significantly suppressed microtubule dynamics, leading to a substantial decrease in cell migration without affecting mitosis. nih.govoncoscience.us

Exploration of this compound in Other Disease Models (e.g., Neurodegeneration, Autoimmune Disease)

Beyond its effects on cancer cells and angiogenesis, this compound has shown promise in preclinical models of other diseases, including neurodegeneration and autoimmune disorders. nih.govresearchforlife.org.nzdntb.gov.ua

In the context of neurodegenerative diseases, where the destabilization of microtubules is implicated, microtubule-stabilizing agents like this compound have been explored for their potential therapeutic value. wgtn.ac.nzresearchforlife.org.nzresearchgate.netwgtn.ac.nznih.gov Studies using cellular models of Alzheimer's disease, such as neuronal cultures treated with okadaic acid to induce tau hyperphosphorylation, have shown that this compound can counter deleterious effects. wgtn.ac.nzresearchforlife.org.nzresearchgate.netnih.gov Okadaic acid treatment leads to decreased axonal outgrowth and branching and can cause growth cone collapse, effects that this compound has been shown to reverse. wgtn.ac.nzresearchforlife.org.nzresearchgate.netnih.gov While this compound did not inhibit the hyperphosphorylation of tau itself, it restored levels of acetylated tubulin, a marker of stable microtubules, and reversed the suppression of growth-associated protein-43 (GAP-43), which regulates axonal growth. wgtn.ac.nzresearchgate.netnih.gov this compound has also been shown to rescue impaired mitochondrial trafficking in neuronal cells overexpressing mutated tau. researchgate.net These findings suggest that microtubule stabilization by this compound may help prevent or slow tau-induced pathologies. researchgate.net

In models of autoimmune disease, the rationale for exploring this compound stems from its antimitotic activity, which could target the proliferation of autoreactive lymphocytes central to these conditions. wgtn.ac.nzresearchgate.net Experimental autoimmune encephalomyelitis (EAE), a mouse model for multiple sclerosis (MS), has been used to investigate the effects of this compound. wgtn.ac.nzresearchgate.net Studies have shown that this compound can inhibit the proliferation of mitogen-stimulated splenocytes in vitro. wgtn.ac.nz In EAE mice, treatment with this compound has resulted in a delayed onset of disease. wgtn.ac.nz Unlike paclitaxel, which has been shown to stimulate murine toll-like receptor 4 (TLR4) and the production of inflammatory mediators, this compound did not induce this TLR4-mediated inflammatory response in cultured macrophages. wgtn.ac.nz Interestingly, when co-administered with LPS, both this compound and paclitaxel decreased the production of TNF-α and nitric oxide from macrophages, suggesting potential anti-inflammatory effects of microtubule-stabilizing compounds. wgtn.ac.nz

These preclinical investigations highlight the diverse potential therapeutic applications of this compound, leveraging its core mechanism of microtubule stabilization in various disease contexts beyond cancer. nih.govdntb.gov.ua

Structure Activity Relationship Sar Studies of Peloruside a and Its Analogues

Identification of Key Structural Determinants for Biological Activity

Structure-activity relationship studies of Peloruside A have aimed to identify the essential functional groups and structural motifs responsible for its potent microtubule-stabilizing activity. This compound contains a 16-membered macrolide ring, a pyranose ring, a gem-dimethyl moiety, and a side chain with a Z-configured trisubstituted olefin. researchgate.net

One key structural determinant identified is the primary alcohol at the C24 position. Acetylation of the C24 hydroxyl group results in inactive compounds, indicating the essential nature of this functional group for biological activity. csic.esnih.govresearchgate.net Molecular modeling studies suggest that the C24 hydroxyl group is involved in interactions, possibly with Arg320 in the tubulin binding site. csic.esnih.govresearchgate.net

While comprehensive systematic SAR studies are limited, initial investigations and the characterization of natural congeners and synthetic analogues have provided insights into other important regions of the molecule. The C1, C13-C20, and C23-C24 sections of this compound are considered crucial for binding to the β-tubulin binding pocket. wgtn.ac.nz The pyranose ring is also a significant feature; reductive opening of the six-membered pyranose ring leads to a tenfold decrease in cytotoxicity. csic.es

Comparison of this compound Congeners and Semi-Synthetic Derivatives

Natural congeners of this compound, such as Peloruside B, have been isolated and studied to understand the impact of minor structural variations on biological activity. Peloruside B differs from this compound by the absence of an O-methyl group linked to the C3 alcohol. researchgate.netcore.ac.uknih.gov Despite this difference, Peloruside B exhibits similar bioactivity to this compound, promoting microtubule polymerization and arresting cells in the G2/M phase of mitosis with comparable potency. researchgate.netnih.govacs.org This suggests that the methyl group at C3 is not absolutely essential for activity, although its presence might subtly influence potency or binding.

Other peloruside congeners, such as Peloruside C and D, also exist, with Peloruside C differing in its degree of unsaturation. core.ac.uk More recently, Peloruside E has been isolated, which differs from this compound by the replacement of the C-10 gem-dimethyl moiety with a monomethyl substituent. researchgate.net Peloruside E is potently antiproliferative and polymerizes purified tubulin, albeit at a lower rate than this compound. researchgate.net

Semi-synthetic modifications have also been explored to probe the SAR and develop analogues with potentially improved properties. Opening of the pyranose ring of this compound by sodium borohydride (B1222165) reduction significantly increased the IC₅₀ for cell growth inhibition. mdpi.com Attempts to introduce fluorescent or radioactive labels have been challenging due to the molecule's complexity. mdpi.com However, the development of a tritiated derivative has facilitated binding studies. mdpi.comacs.org

Studies on semi-synthetic analogues, including those where the pyranose moiety is replaced with a phenyl group (pelofen compounds), have shown that these analogues can retain microtubule inhibitory activity comparable to paclitaxel (B517696). google.com Modifications at positions C2, C3, C11, and C13 have been explored in these phenyl analogues to further investigate the SAR of the Peloruside binding site. google.com

Comparing the activities of this compound and its congeners/derivatives provides valuable data on the flexibility and essentiality of different parts of the molecule for its interaction with tubulin.

Table 1: Comparison of this compound and Select Congeners/Derivatives

| Compound | Structural Difference from this compound | Microtubule Polymerization | Cell Cycle Arrest | Relative Potency (vs. This compound) |

| This compound | - | Promotes | G2/M | 1x |

| Peloruside B | Absence of C3 O-methyl group | Promotes | G2/M | Comparable |

| Peloruside E | C-10 gem-dimethyl replaced by monomethyl | Promotes (lower rate) | Not specified | Potent antiproliferative (HL-60 IC₅₀ 90 nM vs 19 nM for this compound) researchgate.net |

| C24 Acetate | Acetylation of C24 hydroxyl | Inactive | Inactive | Significantly reduced |

| Pyranose ring opened | Reductive opening of pyranose ring | Not specified | Not specified | 26-fold increase in IC₅₀ mdpi.com |

Mutational Analysis of Tubulin and its Impact on this compound Activity

Mutational analysis of tubulin has provided crucial insights into the residues involved in this compound binding and the mechanisms of resistance. Cell lines resistant to this compound have been developed and characterized, revealing mutations in the β-tubulin gene. wgtn.ac.nznih.govnih.govaacrjournals.org

Studies using human ovarian carcinoma cell lines resistant to this compound identified single-base mutations in class I β-tubulin resulting in amino acid substitutions such as R306H, Y340S, N337D, and A296S. nih.govnih.gov These mutations are localized to a cleft in β-tubulin where the this compound side chain appears to dock. nih.govresearchgate.net Cell lines with these mutations show 10-15-fold resistance to this compound and cross-resistance to laulimalide (B1674552), but not to other microtubule stabilizers binding at the taxane (B156437) site. nih.govnih.govresearchgate.net This provides strong cell-based evidence for the this compound/laulimalide binding site on β-tubulin. nih.gov

Further mutational analysis has investigated the role of specific residues predicted to be in the this compound/laulimalide binding site. Introducing single mutations at residues like Q291, D295, V333, and N337 in βI-tubulin has demonstrated their impact on cellular sensitivity to this compound. nih.gov For instance, a Q291M mutation increased sensitivity to this compound, while V333W and N337L mutations led to less stable microtubules and conferred resistance to this compound (and other agents). nih.gov A D295I mutation conferred resistance specifically to this compound and laulimalide without affecting microtubule stability or sensitivity to taxane-site binders. nih.gov Aspartic acid 297 is also predicted to be directly involved in the binding association of this compound and laulimalide through hydrogen bonding, and a point mutation at this residue resulted in a small but consistent resistance phenotype. wgtn.ac.nz

These mutational studies confirm the importance of specific amino acid residues in the β-tubulin binding site for this compound activity and help to delineate the molecular interactions critical for drug binding and efficacy.

Table 2: Impact of βI-Tubulin Mutations on this compound Sensitivity

| Mutation | Location in βI-Tubulin | Effect on Microtubule Stability | Effect on this compound Sensitivity | Cross-Resistance/Sensitivity | Source |

| R306H | Binding cleft | Not specified | 10-15-fold resistance | Laulimalide cross-resistance, no taxane cross-resistance nih.govresearchgate.net | nih.govnih.govresearchgate.net |

| Y340S | Binding cleft | Not specified | 10-15-fold resistance | Laulimalide cross-resistance, no taxane cross-resistance nih.govresearchgate.net | nih.govnih.govresearchgate.net |

| N337D | Binding cleft | Not specified | 10-15-fold resistance | Laulimalide cross-resistance, no taxane cross-resistance nih.govresearchgate.net | nih.govnih.govresearchgate.net |

| A296S | Binding cleft | Not specified | 10-15-fold resistance | Laulimalide cross-resistance, no taxane cross-resistance nih.govresearchgate.net | nih.govnih.govresearchgate.net |

| Q291M | Binding site | Not specified | Increased sensitivity | No effect on LAU, PTX, VBL sensitivity nih.gov | nih.gov |

| D295I | Binding site | No effect | Resistance | Resistance to LAU, no effect on PTX, IXB sensitivity nih.gov | nih.gov |

| V333W | Binding site | Less stable | Resistance | Resistance to PTX, no resistance to LAU nih.gov | nih.gov |

| N337L | Binding site | Less stable | Resistance | Resistance to LAU, PTX, hypersensitive to VBL nih.gov | nih.gov |

| D297 | Binding site (predicted H-bond) | Not specified | Small but consistent resistance | Resistance to LAU wgtn.ac.nz | wgtn.ac.nz |

Advanced Methodologies in Peloruside a Research

Biochemical and Biophysical Characterization

Characterizing the biochemical and biophysical interactions of peloruside A with tubulin and microtubules is crucial for understanding its mechanism of action at a molecular level. These studies reveal how this compound binds to its target and the resulting structural changes in the microtubule lattice.

In Vitro Tubulin Polymerization Assays

In vitro tubulin polymerization assays are fundamental tools used to assess the ability of a compound to induce or inhibit the assembly of tubulin into microtubules. biorxiv.org this compound has been shown to directly induce tubulin polymerization in the absence of microtubule-associated proteins. aacrjournals.orgresearchgate.net Studies using these assays have demonstrated that this compound stabilizes the polymerized form of microtubules, similar to the taxanes. researchgate.netresearchgate.netebi.ac.uk

Research has compared the ability of this compound to induce tubulin assembly with that of other microtubule-stabilizing agents. For instance, this compound induced microtubule assembly at a critical concentration (Cr) of 12.0 ± 1.3 µM in a specific buffer system, indicating it is a weaker inducer of assembly than paclitaxel (B517696) (Cr = 4.2 ± 0.2 µM) and taxotere (Cr = 1.5 ± 0.1 µM) under these conditions. researchgate.net Despite being a weaker inducer of assembly in vitro compared to paclitaxel, this compound is more cytotoxic to tumor cells, suggesting its binding site may be a more effective target for microtubule stabilization. csic.es

Interactive Table 1: In Vitro Tubulin Polymerization Induction

| Compound | Critical Concentration (Cr) |

| This compound | 12.0 ± 1.3 µM |

| Paclitaxel | 4.2 ± 0.2 µM |

| Taxotere | 1.5 ± 0.1 µM |

These assays often involve monitoring the increase in turbidity or fluorescence as tubulin polymerizes over time. biorxiv.org Immunoblotting for β-tubulin in soluble and particulate fractions of cell lysates after drug exposure can also assess intracellular tubulin polymerization. researchgate.netaacrjournals.org this compound and paclitaxel have been shown to cause similar, dose-dependent shifts of soluble tubulin to the particulate fraction in cells. researchgate.net

Ligand-Binding Studies (e.g., Radioligand Binding, Competition Assays, Mass Spectrometry, STD-NMR)

Ligand-binding studies are essential for characterizing the interaction between this compound and its binding site on tubulin. These methods help determine binding affinity, stoichiometry, and specificity.

Competition binding experiments have been instrumental in demonstrating that this compound binds to a site on tubulin that is distinct from the paclitaxel site. aacrjournals.orgnih.govnih.gov Studies have shown that this compound does not displace paclitaxel from microtubules. nih.gov Conversely, laulimalide (B1674552), another macrolide microtubule-stabilizing agent, is able to displace this compound, suggesting that this compound and laulimalide compete for the same or overlapping binding sites. aacrjournals.orgnih.govacs.org

Mass spectrometry has been used to confirm the binding of this compound to stabilized microtubules. aacrjournals.orgresearchgate.net By incubating ligand with cross-linked stabilized microtubules and analyzing the extracted pellets and supernatants, researchers can detect the presence of this compound bound to the microtubules. aacrjournals.orgresearchgate.net Hydrogen-deuterium exchange mass spectrometry (HDX-MS) has been particularly useful in localizing the binding site of this compound on β-tubulin. nih.govnih.govtandfonline.comaacrjournals.orgacs.org These studies indicate that this compound binds within a pocket on the exterior of β-tubulin. nih.govtandfonline.comacs.org

Saturation-Transfer Difference NMR (STD-NMR) spectroscopy is a powerful technique for studying the interaction between a protein (like tubulin) and a ligand (this compound). uni-goettingen.decore.ac.ukcsic.esnih.gov STD-NMR experiments detect magnetization transferred from the protein to the bound ligand, providing information about the regions of the ligand that are in close contact with the protein binding site. csic.es TR-NOESY NMR experiments have also been used to determine the conformation of this compound when bound to stabilized microtubules. csic.esnih.gov These studies suggest that a conformational selection process occurs upon binding, with the microtubule-bound conformer being one of those present in solution. csic.es

Binding studies have determined that this compound binds to cross-linked stabilized microtubules with a stoichiometry of approximately 1:1 with the tubulin dimer, similar to other microtubule-stabilizing agents that target the taxoid site. csic.es The binding affinity of this compound is in the low-µM range. csic.es

Interactive Table 2: this compound Binding Characteristics

| Characteristic | Finding | Method(s) Used |

| Binding Site | Distinct from paclitaxel site, on β-tubulin | Competition Assays, Mass Spectrometry, HDX-MS, NMR |

| Competition | Competes with Laulimalide | Competition Assays |

| Stoichiometry | ~1 molecule per tubulin dimer | Centrifugation Techniques |

| Binding Affinity | Low-µM range | Centrifugation Techniques |

X-ray Scattering and Cryo-Electron Microscopy for Microtubule Structure Analysis

X-ray scattering and cryo-electron microscopy (cryo-EM) are advanced biophysical techniques used to analyze the structural effects of this compound binding on microtubules at high resolution.

Small-angle X-ray scattering experiments have indicated that this compound binding influences the structure of microtubules. csic.es Compared to paclitaxel, peloruside binding can narrow the angle between microtubule protofilaments more strongly and reduce the average number of protofilaments. csic.es

Cryo-EM allows for the visualization of microtubules and their associated binding partners at near-atomic resolution. researchgate.net High-resolution cryo-EM reconstructions of microtubules stabilized by this compound have provided detailed insights into its binding site and the resulting structural changes in the microtubule lattice. pdbj.orgescholarship.orgosti.govresearchgate.net These studies have confirmed that this compound targets a distinct pocket on β-tubulin, separate from the taxoid site. pdbj.orgosti.gov Cryo-EM data suggest that this compound primarily affects lateral contacts between protofilaments, enforcing a more ordered microtubule lattice structure. pdbj.orgescholarship.orgosti.gov This is in contrast to taxane-site binders like paclitaxel, which can induce microtubule heterogeneity. pdbj.orgescholarship.orgosti.gov Interestingly, in microtubules bound to both this compound and paclitaxel, the ordering effect of this compound on the lattice can override the heterogeneity induced by paclitaxel. pdbj.orgescholarship.orgosti.gov

X-ray crystallography has also been employed to study the binding of laulimalide and this compound to tubulin, revealing that they bind to a unique non-taxane site on β-tubulin and interact with a second tubulin dimer across protofilaments. researchgate.net These studies have shown that this compound binding can allosterically stabilize the M-loop region of β-tubulin, which is involved in establishing lateral contacts between adjacent tubulin subunits. researchgate.net

Cellular and Molecular Biological Approaches

Cellular and molecular biological approaches are employed to investigate the effects of this compound on cellular processes, providing insights into its biological activity in a living system.

Cell Cycle Analysis (e.g., Flow Cytometry)

Cell cycle analysis, often performed using flow cytometry, is a common method to assess the impact of microtubule-targeting agents like this compound on cell division. thermofisher.comthermofisher.combiocompare.com Microtubule-stabilizing agents typically disrupt mitotic spindle function, leading to cell cycle arrest in the G2/M phase. researchgate.netebi.ac.uk

Studies have shown that this compound induces a G2/M cell cycle arrest in various cultured cell lines, including human ovarian carcinoma cells and lung adenocarcinoma cells. nih.govtandfonline.comnih.govresearchgate.netebi.ac.ukwgtn.ac.nzresearchgate.net Flow cytometry allows for the quantification of the proportion of cells in different phases of the cell cycle based on their DNA content. thermofisher.comthermofisher.combiocompare.com this compound treatment leads to an accumulation of cells with a 4N DNA content, characteristic of G2/M arrest. nih.gov

Research using this compound-resistant cell lines, often generated by prolonged exposure to the compound, has further illuminated the link between this compound binding and cell cycle effects. nih.govtandfonline.comaacrjournals.org These resistant lines frequently harbor mutations in β-tubulin, specifically within the this compound binding site, and show reduced G2/M arrest compared to parental cell lines upon exposure to this compound. nih.govtandfonline.com

Interactive Table 3: Effect of this compound on Cell Cycle

| Cell Line | Effect of this compound Treatment | Primary Method |

| Human Ovarian Carcinoma Cells | G2/M Arrest | Flow Cytometry |

| Human Lung Adenocarcinoma Cells | G2/M Arrest | Flow Cytometry |

| Hypoxia-conditioned HCT116 Cells | G2/M Accumulation | Flow Cytometry |

| Yeast | G2/M Block | Flow Cytometry |

Functional Assays for Microtubule Dynamics and Cell Motility

Functional assays are used to directly assess the effects of this compound on microtubule dynamics within living cells and on cellular processes dependent on microtubule function, such as cell motility.

Cell motility assays, such as wound healing or scratch assays, are used to evaluate the ability of cells to migrate in the presence of this compound. nih.govnih.govresearchgate.net These assays are particularly relevant for understanding the potential anti-angiogenic or anti-metastatic properties of microtubule-targeting agents. This compound has demonstrated potent anti-migratory properties in human endothelial cells, inhibiting wound closure at nanomolar concentrations. nih.govnih.gov Notably, this compound can inhibit cell migration at significantly lower concentrations than those required to inhibit cell division, suggesting a potential therapeutic window for targeting processes like angiogenesis with reduced impact on rapidly dividing normal cells. nih.govnih.gov

Interactive Table 4: Effect of this compound on Cell Motility (HUVEC Cells)

| Compound | IC₅₀ for Inhibition of Cell Migration |

| This compound | 0.1 nM |

| Paclitaxel | 0.65 nM |

Genetic Screens and Mutagenesis to Probe Mechanism and Resistance (e.g., Yeast Model Systems)

Saccharomyces cerevisiae, commonly known as budding yeast, serves as a valuable model organism for studying the mechanism of action and resistance to microtubule-targeting agents like this compound due to the high sequence homology between yeast and mammalian tubulin wgtn.ac.nz. Genetic screens and mutagenesis in yeast have provided insights into this compound's effects on cellular processes and its binding site on tubulin.

Studies using yeast deletion libraries, such as homozygous deletion profiling (HOP), have identified genes that functionally interact with this compound in cells wgtn.ac.nznih.gov. For instance, a microarray analysis of yeast deletion mutants identified twelve validated genes that interact with this compound, with five being particularly significant: RTS1, SAC1, MAD1, MAD2, and LSM1. These findings suggest that in addition to its primary target, tubulin, this compound genetically interacts with proteins involved in the cell cycle, mitosis, RNA splicing, and membrane trafficking nih.gov.

Genetic screens in S. cerevisiae have also been used to investigate the this compound binding site on yeast tubulin by altering specific amino acids through site-directed mutagenesis wgtn.ac.nzmdpi.com. Based on computer models and mutations known to confer resistance in mammalian cells, corresponding mutations have been introduced into yeast TUB2 (β-tubulin) wgtn.ac.nzresearchgate.net. Mutations like A296T and R306H, which confer resistance in human ovarian carcinoma cells, also led to resistance in yeast, supporting the use of yeast as a model for studying the this compound/laulimalide binding site researchgate.net. Other mutations have also been tested, showing varying effects on sensitivity or resistance wgtn.ac.nzresearchgate.net. For example, the Q291M mutation in yeast increased sensitivity to this compound wgtn.ac.nz.

Chemogenomic profiling in yeast, using deletion libraries, has indicated that this compound, similar to laulimalide and in contrast to microtubule-destabilizing agents, inhibits mitotic processes that rely on microtubule depolymerization, consistent with its microtubule-stabilizing activity researchgate.net.

Data from a homozygous deletion profiling microarray revealed several genes whose deletion conferred sensitivity to this compound in yeast. A selection of these genes and their associated cellular processes are presented in Table 1.

| Gene | Cellular Process |

| RTS1 | Protein phosphatase 2A (PP2A) subunit |

| SAC1 | Phosphoinositide phosphatase |

| MAD1 | Spindle assembly checkpoint |

| MAD2 | Spindle assembly checkpoint |

| LSM1 | mRNA processing/decay |

These genetic approaches in yeast have provided valuable insights into the cellular pathways affected by this compound and have helped characterize its interaction with tubulin and the mechanisms of resistance.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling techniques, such as ligand-protein docking and molecular dynamics simulations, have been extensively applied to understand the interaction of this compound with tubulin at an atomic level. These methods complement experimental studies by providing structural and energetic information about the binding process and identifying key residues involved in the interaction.

Computational studies, including in silico and solution conformational analyses, have suggested that the conformational preferences of this compound are significantly influenced by structural features like the lactone ester, the C2,C3-diol monoether, and the C5-C9-dihydropyran nih.govrsc.org.

Ligand-Protein Docking and Molecular Dynamics Simulations

Ligand-protein docking is used to predict the preferred binding pose(s) of a small molecule within a protein binding site, while molecular dynamics (MD) simulations assess the stability of these complexes over time and provide insights into the dynamic nature of the interactions mdpi.com.

Early docking studies speculated on several possible binding sites for this compound on tubulin, including the taxane (B156437) site, an alternative site, and a new site in α-tubulin tandfonline.com. However, experimental evidence and subsequent computational studies have strongly indicated that this compound binds to a unique "non-taxoid" site on β-tubulin, distinct from the taxane site researchgate.netacs.orgnih.govaacrjournals.orgnih.gov. This site is located on the outer surface of β-tubulin, bridging two adjacent αβ-tubulin dimers from parallel protofilaments researchgate.netacs.org.

Molecular dynamics simulations have been crucial in refining the binding poses predicted by docking and providing more reliable details about the interactions tandfonline.com. Simulations have shown that while docking might suggest multiple sites, MD simulations help to identify the more stable and energetically favorable binding modes tandfonline.com. For instance, MD simulations indicated that this compound binding at the external site (between β1 and β2 tubulin units) leads to contacts that stabilize the system and favor β1/β2 interactions acs.org.

Binding free energy calculations, often performed in conjunction with MD simulations (e.g., using methods like MM-PBSA), are used to quantify the strength of the interaction between this compound and tubulin tandfonline.comacs.org. These calculations have helped to identify the priority of binding sites and understand the stability of different binding modes tandfonline.com. Computational studies have also explored the interaction of this compound with different β-tubulin isotypes, such as αβIIa, αβIIb, and αβIII, which are relevant in the context of drug resistance in cancers like human ovarian carcinoma researchgate.netnih.gov. Molecular docking and MD simulations revealed that residue variations in the non-taxoid site of the βIII isotype affect this compound binding, and binding energy calculations showed weaker associations with αβIIb and αβIII compared to αβIIa researchgate.netnih.gov. This provides valuable information for understanding the origin of this compound resistance related to tubulin isotype expression researchgate.netnih.gov.

Metadynamics simulations, an enhanced sampling MD technique, have also been applied to study the effect of this compound binding on the tubulin M-loop, suggesting that this compound can induce a stronger change in this loop, contributing to the stabilization of the β1/β2 interaction mdpi.comacs.org.

Computational studies have also been used to investigate the structural basis for the difference in activity between this compound and laulimalide, which share a common binding site acs.org. While laulimalide may have a stronger binding affinity for the external site, this compound compensates by inducing additional contacts that stabilize the β1/β2 interaction acs.org.

Table 2 summarizes some findings from computational studies on this compound binding to tubulin.

| Method | Key Findings | Source |